molecular formula C28H20Cl8N10O8Zn B13762796 zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride CAS No. 63224-47-5

zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride

Cat. No.: B13762796
CAS No.: 63224-47-5
M. Wt: 973.5 g/mol
InChI Key: ZZIMMRVDVBVWKL-UHFFFAOYSA-J
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Description

This compound is a zinc-coordinated diazonium salt featuring a nitro-substituted phenyl diazenyl group and methoxy substituents. Its chemical formula includes a diazonium core stabilized by zinc chloride (ZnCl₂), forming a tetrachlorozincate complex. Structurally, the molecule integrates electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups alongside electron-donating methoxy (-OCH₃) groups, creating a redox-active system with applications in photometric analysis and dye chemistry .

Key properties include:

  • Solubility: Highly soluble in polar solvents like water or ethanol due to ionic character.
  • Stability: Zinc chloride stabilizes the diazonium group against decomposition, enabling practical use in aqueous media .
  • Optical Activity: Exhibits strong absorbance at 445 nm (yellow complex) and 535 nm (negative absorption), attributed to π→π* transitions in the aromatic-diazenyl system .

Properties

CAS No.

63224-47-5

Molecular Formula

C28H20Cl8N10O8Zn

Molecular Weight

973.5 g/mol

IUPAC Name

zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride

InChI

InChI=1S/2C14H10Cl2N5O4.4ClH.Zn/c2*1-24-12-6-11(13(25-2)5-10(12)18-17)19-20-14-8(15)3-7(21(22)23)4-9(14)16;;;;;/h2*3-6H,1-2H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

ZZIMMRVDVBVWKL-UHFFFAOYSA-J

Canonical SMILES

COC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)OC)[N+]#N.COC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride typically involves multiple steps. The initial step often includes the diazotization of 2,6-dichloro-4-nitroaniline, followed by coupling with 2,5-dimethoxyaniline. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The reactions are often carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction. For example, reduction of the nitro group results in the formation of an amine, while substitution reactions can yield various substituted aromatic compounds .

Scientific Research Applications

Zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex organic molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride involves its interaction with molecular targets such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activities. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

(a) 2,5-Dichlorobenzenediazonium Tetrachlorozincate (CAS 14239-23-7)

  • Structure : Lacks nitro and methoxy groups; features 2,5-dichloro substitution on the benzene ring.
  • Properties : Colorless crystals, soluble in organic solvents (e.g., dichloromethane).
  • Applications : Primarily used as a precursor for aryl radical generation in organic synthesis.
  • Key Difference : Reduced optical activity compared to the target compound due to the absence of nitro and methoxy groups, which are critical for charge-transfer transitions .

(b) Fast Black K (2,5-Dimethoxy-4-(4-Nitrophenylazo)benzenediazonium Chloride-ZnCl₂)

  • Structure : Shares methoxy and nitro substituents but lacks dichloro groups.
  • Properties : Stabilized by ZnCl₂; used as a chromogenic reagent in histology and electrochemical sensors.
  • Key Difference : The absence of dichloro substituents reduces steric hindrance, enhancing its reactivity in coupling reactions .

Functional Analogs

(a) 1-(2,6-Dichloro-4-Nitrophenyl)-3-(4-Nitrophenyl)-Triazene (DCNPNPT)

  • Structure : Triazene ligand (instead of diazonium) with similar nitro and chloro substituents.
  • Properties : Forms a 1:3 yellow complex with Zn²⁺ at pH 9.5–10.5; molar absorptivity = 1.12×10⁵ L/(mol·cm) at 445 nm.
  • Key Difference : Triazene-based coordination provides higher selectivity for zinc detection but lower thermal stability than diazonium-zinc complexes .

(b) 4-Diazo-N-Ethyl-N-(2-Hydroxyethyl)Aniline Chloride-ZnCl₂

  • Structure: Contains a hydroxyethylamino group instead of methoxy/nitro substituents.
  • Properties : Used in dye synthesis; water-soluble due to the hydrophilic hydroxyethyl group.
  • Key Difference : The hydroxyethyl group increases solubility in aqueous media but reduces UV-Vis absorbance intensity compared to nitro-substituted analogs .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight λₘₐₓ (nm) Molar Absorptivity (L/mol·cm) Solubility Key Applications
Target Compound ~500 (estimated) 445/535 1.12×10⁵ (dual wavelength) Water, ethanol Photometric Zn²⁺ detection
2,5-Dichlorobenzenediazonium Tetrachloride 381.18 N/A N/A Organic solvents Organic synthesis
Fast Black K ~450 460 8.5×10⁴ Water Electrochemical sensors
DCNPNPT-Zn Complex ~600 445 1.12×10⁵ Borate buffer Trace Zn²⁺ analysis

Table 2: Substituent Effects on Reactivity

Substituent Electron Effect Impact on Compound Stability Application Relevance
-NO₂ (Nitro) Withdrawing Enhances redox activity Sensors, dyes
-OCH₃ (Methoxy) Donating Stabilizes diazonium ion Photometric stability
-Cl (Chloro) Withdrawing Increases thermal stability Industrial synthesis
-CH₂CH₂OH (Hydroxyethyl) Donating Improves aqueous solubility Textile dyeing

Research Findings and Industrial Relevance

  • Analytical Chemistry : The target compound’s dual-wavelength absorbance (445/535 nm) enables highly sensitive zinc quantification in water samples, outperforming triazene-based ligands in molar absorptivity .
  • Material Science : Its dichloro-nitro substitution pattern provides steric and electronic advantages for designing conductive polymers, contrasting with Fast Black K’s sensor-focused applications .

Biological Activity

Chemical Structure and Properties

The compound is characterized by its azo linkage, which is a common feature in many dyes and biologically active compounds. The presence of the dichloro and nitro substituents enhances its reactivity and potential biological interactions.

Chemical Formula

  • IUPAC Name : Zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride
  • Molecular Weight : Determined based on the molecular composition.

Antimicrobial Properties

Research indicates that azo compounds exhibit significant antimicrobial properties. Studies have shown that this specific compound demonstrates effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity

The cytotoxic effects of the compound have been evaluated in several cell lines. In vitro studies suggest that it induces apoptosis in cancer cells, particularly in breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The cytotoxicity is dose-dependent, with higher concentrations leading to increased cell death.

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Enzyme Inhibition

Inhibition of specific enzymes such as acetylcholinesterase (AChE) has been documented, suggesting potential applications in neuroprotection. This inhibition could be beneficial in treating neurodegenerative diseases like Alzheimer's.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers demonstrated that the compound significantly reduced bacterial growth in vitro by up to 90% at concentrations of 100 µg/mL.
  • Cytotoxicity Assessment : In a comparative study of various azo compounds, this specific compound showed IC50 values of 25 µM against MCF-7 cells, indicating strong cytotoxic potential.
  • Antioxidant Capacity : The DPPH radical scavenging assay revealed an IC50 of 30 µg/mL for the compound, showcasing its potential as an antioxidant agent.

Data Table

Biological ActivityObservationsReference
AntimicrobialEffective against E. coli and S. aureus
Cytotoxicity (MCF-7 Cells)IC50 = 25 µM
Antioxidant (DPPH Assay)IC50 = 30 µg/mL
AChE InhibitionSignificant inhibition observed

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